molecular formula C13H22N4O2 B2435064 tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate CAS No. 1461869-12-4

tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate

Cat. No.: B2435064
CAS No.: 1461869-12-4
M. Wt: 266.345
InChI Key: QHVMMVTUNRJUHT-NSHDSACASA-N
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Description

Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.

    Coupling of Pyrazole and Piperazine: The pyrazole derivative is then coupled with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Introduction of the Tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated or partially hydrogenated form.

    Substitution: The tert-butyl group and the pyrazole ring can participate in various substitution reactions, such as nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted pyrazole and piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate serves as a versatile intermediate for the construction of more complex heterocyclic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules.

Biology and Medicine

This compound is explored for its potential pharmacological properties. It can act as a scaffold for the development of drugs targeting various biological pathways, including those involved in inflammation, cancer, and neurological disorders.

Industry

In the chemical industry, it is used as a building block for the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another piperazine derivative with a boronate ester group.

    Tert-butyl 1-piperazinecarboxylate: A simpler piperazine derivative without the pyrazole ring.

Uniqueness

Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10/h7-8,11,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVMMVTUNRJUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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